
16-Demethoxycarbonyltetrahydrosecamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Demethoxycarbonyltetrahydrosecamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is part of a broader class of alkaloids, which are naturally occurring chemical compounds containing basic nitrogen atoms. Alkaloids are known for their wide range of pharmacological effects and are often used in medicine and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-Demethoxycarbonyltetrahydrosecamine typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization reactions: These are used to form the core structure of the compound.
Functional group modifications: Various functional groups are added or modified to achieve the desired chemical structure.
Purification steps: Techniques such as chromatography are employed to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
16-Demethoxycarbonyltetrahydrosecamine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
16-Demethoxycarbonyltetrahydrosecamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 16-Demethoxycarbonyltetrahydrosecamine involves its interaction with specific molecular targets within cells. These targets may include:
Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, altering cell signaling and function.
Pathways: The compound can influence various biochemical pathways, leading to changes in cellular activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 16-Hydroxytetrahydrosecamine
- Usambarensine
- 4′,5′,6′,17-Tetrahydro-usambarensine-N-oxide
- 6,7-Seco-angustilobine
Uniqueness
16-Demethoxycarbonyltetrahydrosecamine is unique due to its specific structural features and the presence of certain functional groups that confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.
Eigenschaften
CAS-Nummer |
88607-50-5 |
|---|---|
Molekularformel |
C40H54N4O2 |
Molekulargewicht |
622.9 g/mol |
IUPAC-Name |
methyl 10-[2-(3-ethylpiperidin-1-yl)ethyl]-6-[3-[2-(3-ethylpiperidin-1-yl)ethyl]-1H-indol-2-yl]-8,9-dihydro-7H-pyrido[1,2-a]indole-6-carboxylate |
InChI |
InChI=1S/C40H54N4O2/c1-4-29-13-11-23-42(27-29)25-20-33-32-16-7-9-18-36(32)44-37(33)19-10-22-40(44,39(45)46-3)38-34(31-15-6-8-17-35(31)41-38)21-26-43-24-12-14-30(5-2)28-43/h6-9,15-18,29-30,41H,4-5,10-14,19-28H2,1-3H3 |
InChI-Schlüssel |
BUISMSVVWUALDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCN(C1)CCC2=C3CCCC(N3C4=CC=CC=C42)(C5=C(C6=CC=CC=C6N5)CCN7CCCC(C7)CC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


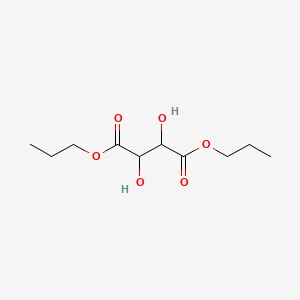
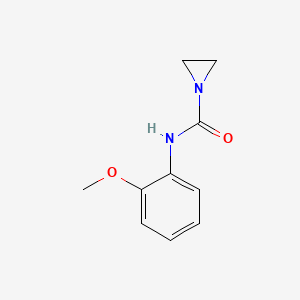
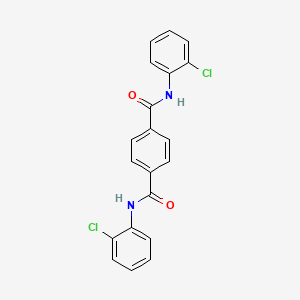
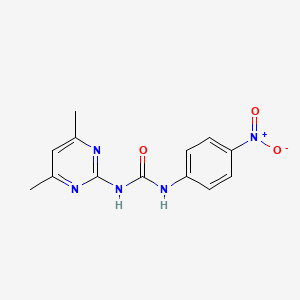
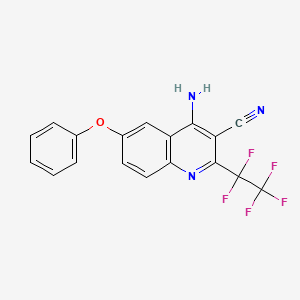
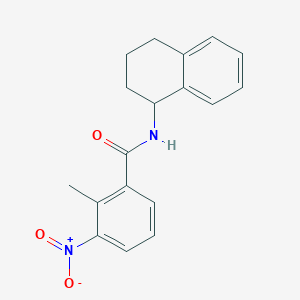
![6,6-Dimethyl-8,9-dioxo-5,6,8,9-tetrahydro-benzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylic acid ethyl ester](/img/structure/B14161845.png)
![N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14161856.png)
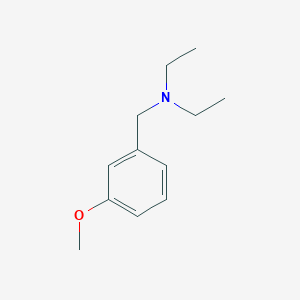
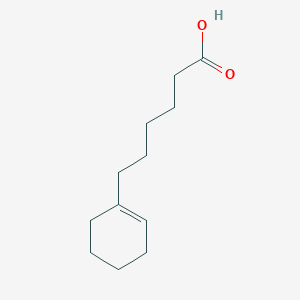
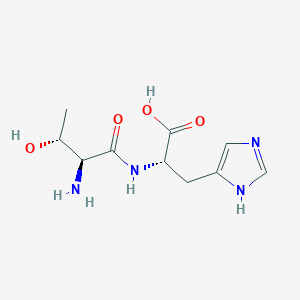
![2-{[5-(2-chlorophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14161884.png)
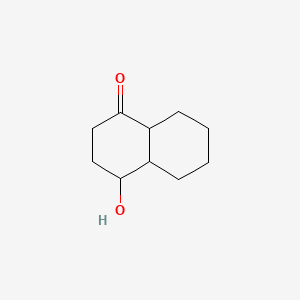
![pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14161897.png)
